Triricinolein

Description

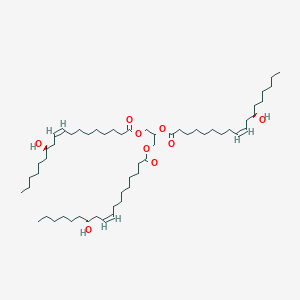

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051926 | |

| Record name | Glyceryl triricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-54-7 | |

| Record name | Ricinoleic acid triglyceride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl triricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIRICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triricinolein chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triricinolein, the primary triglyceride component of castor oil, is a unique biomolecule with a distinctive chemical structure that imparts a range of valuable properties. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and potential biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic and industrial applications of this versatile compound. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of molecular interactions and experimental workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Nomenclature

This compound is a triglyceride formed from the esterification of a glycerol backbone with three molecules of ricinoleic acid.[1][2] Ricinoleic acid is an unsaturated omega-9 fatty acid characterized by a hydroxyl group on the 12th carbon.[3] This unique structural feature is central to the distinct properties of this compound.

The systematic IUPAC name for this compound is propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate].[4] Its chemical formula is C₅₇H₁₀₄O₉, and it has a molecular weight of approximately 933.45 g/mol .[4] The CAS number for this compound is 2540-54-7.

Key Structural Features:

-

Glycerol Backbone: A central three-carbon molecule.

-

Three Ricinoleic Acid Chains: Each chain is an 18-carbon monounsaturated fatty acid.

-

Hydroxyl Group: Located at the 12th carbon position (C12) of each fatty acid chain. This is a key feature that differentiates it from most other triglycerides.

-

Cis Double Bond: A carbon-carbon double bond in the cis (Z) configuration is present between the 9th and 10th carbons (C9 and C10) of each fatty acid chain.

-

Stereochemistry: The hydroxyl group at the C12 position has an R configuration.

Physicochemical Properties

The presence of the hydroxyl groups on the fatty acid chains significantly influences the physical and chemical properties of this compound, leading to its characteristic high viscosity and solubility in polar organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, viscous liquid at room temperature. | [5][6] |

| Molecular Formula | C₅₇H₁₀₄O₉ | [4] |

| Molecular Weight | 933.45 g/mol | [4] |

| Density (predicted) | 0.959 g/cm³ at 30°C | [5] |

| Melting Point | Solidifies between -10 °C to -18 °C (as castor oil) | [7] |

| Boiling Point (predicted) | High boiling point (313 °C for castor oil) | [5] |

| Solubility | Insoluble in water. Soluble in most organic solvents including absolute ethanol, methanol, ether, and chloroform.[6][7] | [6][7] |

| Viscosity | High viscosity (e.g., ~663–713 mPa·s for castor oil) | [8] |

| Refractive Index | ~1.472 at 30°C (for castor oil) | [5] |

Biological Activity and Signaling Pathways

Recent research has indicated that this compound and its constituent, ricinoleic acid, possess noteworthy biological activities, including potential anticancer properties. While the precise mechanisms are still under investigation, several studies suggest an interaction with key cellular signaling pathways.

Anticancer Activity

This compound has been reported to exhibit potent anticancer properties by inhibiting the growth of tumor cells.[9] The proposed mechanism involves the targeting of kinases, which are crucial enzymes in cell signaling pathways.[9] By inhibiting these kinases, this compound may induce apoptosis (programmed cell death) in cancer cells.[9] Studies have shown significant anti-cancer activity in Chinese hamster ovary cells and various human cancer cell lines.[9]

Ricinoleic acid, the fatty acid component of this compound, has also been shown to inhibit migration and invasion of breast cancer cells and induce apoptosis.[1] This is potentially mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1] Furthermore, extracts from Ricinus communis, rich in these compounds, have been observed to inhibit STAT3 activation, a key pathway in cancer cell survival and proliferation.[1]

Hypothetical Kinase Inhibition and Apoptosis Induction Pathway

While the specific kinases targeted by this compound are yet to be fully elucidated, a general model of kinase inhibition leading to apoptosis can be proposed. Many cancers exhibit aberrant activity of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[10][11][12][13][14] Inhibition of these kinases can disrupt these pro-survival signals, leading to the activation of the apoptotic cascade.

Experimental Protocols

Extraction of this compound from Castor Seeds

This compound is the major component of castor oil, which is typically extracted from the seeds of the Ricinus communis plant.

Methodology: Solvent Extraction

-

Seed Preparation: The castor seeds are dehulled, dried to reduce moisture content, and then ground into a fine powder or flour.[6]

-

Extraction: The ground material is placed in a Soxhlet extractor. n-Hexane is commonly used as the extraction solvent.[6][15] The extraction is carried out for a sufficient duration to ensure complete oil removal.

-

Solvent Recovery: The solvent is removed from the oil extract by simple distillation or rotary evaporation.[6]

-

Purification: The crude oil can be further purified by processes such as degumming, neutralization, and bleaching to remove phospholipids, free fatty acids, and pigments.[15]

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and quantification of this compound in oil samples.

-

System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.[2][16]

-

Column: A C18 reverse-phase column is typically used.[2]

-

Mobile Phase: A gradient elution is often employed. For instance, a linear gradient starting from 100% methanol to 100% 2-propanol over 40 minutes can be effective.[2] For the analysis of free fatty acids, a gradient from 85% methanol in water (with 0.5% acetic acid) to 100% methanol (with 0.5% acetic acid) can be used.[2]

-

Flow Rate: A typical flow rate is 1 mL/min.[2]

-

Detection: Detection can be performed at 205 nm with a UV detector or using an ELSD.[2] this compound typically has a retention time of around 7 minutes under certain conditions.[1]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the fatty acid composition of this compound after derivatization.

-

Sample Preparation (Transesterification): The triglyceride is converted to its fatty acid methyl esters (FAMEs) by reacting with methanolic HCl or NaOH in methanol.[4][17]

-

GC System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A polar capillary column such as a PA-FFAP column is suitable for separating FAMEs.[4]

-

Carrier Gas: Helium is typically used as the carrier gas.[4]

-

Temperature Program: An example program starts at 80°C, ramps to 125°C, then to 220°C, and finally to 350°C.[4]

-

MS Detection: The mass spectrometer is operated in full-scan mode, typically over a mass range of m/z 35-500.[4]

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

-

Instrument: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is convenient for oil analysis.[8]

-

Parameters: Spectra are typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

-

Characteristic Peaks:

-

~3400 cm⁻¹: Broad peak corresponding to the O-H stretching of the hydroxyl groups.

-

~3010 cm⁻¹: C-H stretching of the olefinic (=C-H) group.

-

~2925 and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (CH₂) groups.

-

~1745 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1650 cm⁻¹: C=C stretching of the double bond.

-

~1160 cm⁻¹: C-O stretching of the ester group.

-

4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

¹H NMR Key Signals:

-

~5.4-5.5 ppm: Olefinic protons (-CH=CH-).[18]

-

~5.25 ppm: Methine proton of the glycerol backbone (sn-2).

-

~4.1-4.3 ppm: Methylene protons of the glycerol backbone (sn-1 and sn-3).

-

~3.6 ppm: Methine proton adjacent to the hydroxyl group (-CH(OH)-).

-

~2.3 ppm: Methylene protons alpha to the carbonyl group (-CH₂-COO-).

-

~2.0 ppm: Allylic methylene protons (-CH₂-CH=CH-).

-

~0.88 ppm: Terminal methyl protons (-CH₃).

-

-

¹³C NMR Key Signals:

-

~173 ppm: Carbonyl carbons of the ester groups.

-

~125-130 ppm: Olefinic carbons (-CH=CH-).

-

~71 ppm: Carbon of the hydroxyl-bearing methine group (-CH(OH)-).

-

~69 ppm: Methylene carbons of the glycerol backbone (sn-1 and sn-3).

-

~62 ppm: Methine carbon of the glycerol backbone (sn-2).

-

4.2.5. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

-

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used.[4][19]

-

Molecular Ion: In positive ion mode, adducts such as [M+Na]⁺ or [M+NH₄]⁺ are often observed.[19]

-

Fragmentation: The primary fragmentation involves the neutral loss of the fatty acid chains. The analysis of these fragment ions can confirm the fatty acid composition of the triglyceride.[20][21]

Conclusion

This compound stands out as a triglyceride with significant potential in various scientific and industrial fields, largely due to the unique chemical functionalities imparted by the ricinoleic acid chains. Its distinct physicochemical properties make it a valuable component in lubricants, cosmetics, and as a precursor for polymer synthesis. Furthermore, emerging research on its biological activities, particularly its anticancer potential through the modulation of key signaling pathways, opens up exciting avenues for drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, analyze, and further investigate this promising biomolecule. Future research should focus on elucidating the specific molecular targets of this compound to fully harness its therapeutic potential.

References

- 1. isasunflower.org [isasunflower.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ispub.com [ispub.com]

- 7. mdpi.com [mdpi.com]

- 8. nuft.edu.ua [nuft.edu.ua]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PI3K/Akt/mTORシグナル | シグナル伝達経路 | TargetMol [targetmol.com]

- 15. jchr.org [jchr.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reducing fragmentation observed in the matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of triacylglycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Triricinolein Biosynthesis in Ricinus communis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castor bean (Ricinus communis) is unique among oilseed crops for its high accumulation of the hydroxylated fatty acid, ricinoleic acid, esterified into triacylglycerol (TAG) to form triricinolein. This unusual fatty acid bestows castor oil with distinctive chemical properties, making it a valuable renewable resource for a myriad of industrial applications, including the production of lubricants, polymers, and pharmaceuticals. Understanding the intricate biochemical pathways and regulatory mechanisms governing this compound biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production or introducing this valuable trait into other oilseed crops. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the key enzymatic steps, summarizing relevant quantitative data, and providing detailed experimental protocols for the key assays involved in its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound in the developing endosperm of castor beans is a multi-step process localized primarily to the endoplasmic reticulum (ER). The pathway can be broadly divided into two key stages: the synthesis of ricinoleic acid from oleic acid, and the subsequent incorporation of ricinoleic acid into the triacylglycerol backbone.

Synthesis of Ricinoleic Acid

The hallmark of castor oil biosynthesis is the hydroxylation of oleic acid at the Δ12 position to form ricinoleic acid. This reaction is catalyzed by the enzyme oleate Δ12-hydroxylase , also known as the Fatty Acid Hydroxylase 12 (FAH12).

-

Substrate: The direct substrate for FAH12 is not free oleic acid or oleoyl-CoA, but rather oleic acid esterified to the sn-2 position of phosphatidylcholine (PC), forming oleoyl-PC.[1][2]

-

Enzyme: Oleate Δ12-hydroxylase (FAH12) is a membrane-bound enzyme located in the endoplasmic reticulum. It is a homolog of the FAD2 (fatty acid desaturase 2) family of enzymes.[3][4][5]

-

Reaction: The hydroxylation reaction requires molecular oxygen and reducing equivalents, likely supplied by NADH via cytochrome b5.[2]

Following hydroxylation, the newly synthesized ricinoleoyl-PC can be hydrolyzed by phospholipases to release free ricinoleic acid. This free fatty acid is then activated to its CoA thioester, ricinoleoyl-CoA, by a long-chain acyl-CoA synthetase, making it available for TAG synthesis.[2]

Assembly of this compound

The final assembly of this compound occurs through the sequential acylation of a glycerol-3-phosphate backbone, a process known as the Kennedy pathway. The key enzymes in this stage are the acyl-CoA:diacylglycerol acyltransferases (DGATs) .

-

Diacylglycerol (DAG) Formation: The glycerol-3-phosphate backbone is first acylated with two molecules of ricinoleoyl-CoA to form diricinoleoylglycerol (diacylglycerol containing two ricinoleic acid moieties).

-

Final Acylation: The terminal and rate-limiting step in TAG synthesis is the acylation of the sn-3 position of DAG. In Ricinus communis, this reaction is predominantly catalyzed by Diacylglycerol Acyltransferase 2 (DGAT2) .[6][7][8] RcDGAT2 exhibits a preference for ricinoleoyl-containing substrates, specifically diricinolein as the acyl acceptor and ricinoleoyl-CoA as the acyl donor, leading to the formation of this compound.[6][7][9] While DGAT1 is also present, DGAT2 is more highly expressed in developing seeds and is considered the major contributor to this compound accumulation.[6][8]

Another enzyme, phospholipid:diacylglycerol acyltransferase (PDAT) , can also contribute to TAG synthesis in an acyl-CoA-independent manner by transferring an acyl group from a phospholipid to DAG. However, the acyl-CoA-dependent pathway catalyzed by DGAT is considered the primary route for this compound biosynthesis.

Quantitative Data

Fatty Acid Composition of Ricinus communis Seed Oil

The fatty acid composition of castor oil is dominated by ricinoleic acid, typically comprising around 90% of the total fatty acids. The table below summarizes the typical fatty acid profile.

| Fatty Acid | Abbreviation | Percentage (%) |

| Ricinoleic acid | C18:1-OH | 85 - 95 |

| Linoleic acid | C18:2 | 1 - 5 |

| Oleic acid | C18:1 | 1 - 4 |

| Stearic acid | C18:0 | 1 - 2 |

| Palmitic acid | C16:0 | 1 - 2 |

| Linolenic acid | C18:3 | < 1 |

| Dihydroxystearic acid | C18:0-(OH)2 | < 1 |

Data compiled from multiple sources.

Kinetic Parameters of Key Enzymes

Obtaining precise kinetic parameters for the membrane-bound enzymes involved in this compound biosynthesis is challenging. The available data is summarized below.

| Enzyme | Substrate | Parameter | Value | Reference |

| Oleate Δ12-Hydroxylase (FAH12) | Oxygen | Km | 4 µM | [10][11] |

| Oleate Δ12-Hydroxylase (FAH12) | Oleoyl-CoA | - | Not saturated at 200 µM | [10][11] |

| Diacylglycerol Acyltransferase 2 (DGAT2) | Diricinolein, Ricinoleoyl-CoA | - | High specificity demonstrated | [6][7][9] |

Experimental Protocols

Microsomal Preparation from Developing Castor Bean Endosperm

This protocol describes the isolation of the microsomal fraction, which is enriched in the enzymes of the this compound biosynthetic pathway.

Materials:

-

Developing castor beans (Ricinus communis), approximately 20-40 days after pollination.

-

Grinding Buffer: 0.1 M potassium phosphate (pH 7.2), 0.33 M sucrose, 1 mM EDTA, 1 mM DTT.

-

Resuspension Buffer: 0.1 M potassium phosphate (pH 7.2), 1 mM DTT.

-

Homogenizer, refrigerated centrifuge, ultracentrifuge.

Procedure:

-

Harvest developing endosperm from castor beans and place immediately in ice-cold grinding buffer.

-

Homogenize the tissue using a pre-chilled mortar and pestle or a blender.

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other larger organelles.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

-

Resuspend the pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Use the microsomal fraction immediately for enzyme assays or store at -80°C.

Oleate Δ12-Hydroxylase (FAH12) Activity Assay

This assay measures the conversion of radiolabeled oleic acid to ricinoleic acid in the microsomal fraction.

Materials:

-

Microsomal preparation from castor bean endosperm.

-

Assay Buffer: 0.1 M potassium phosphate (pH 7.2).

-

[14C]Oleoyl-CoA (specific activity ~50-60 mCi/mmol).

-

NADH.

-

Bovine Serum Albumin (BSA).

-

Lipid extraction solvents: Chloroform, Methanol.

-

Thin Layer Chromatography (TLC) plates (silica gel G).

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (70:30:1, v/v/v).

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a reaction tube, combine the microsomal preparation (typically 50-100 µg of protein) with assay buffer, NADH (final concentration ~1 mM), and BSA (final concentration ~0.1%).

-

Initiate the reaction by adding [14C]oleoyl-CoA (final concentration ~10-20 µM).

-

Incubate the reaction mixture at 25-30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v) to extract the lipids.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

-

Develop the TLC plate in the specified solvent system to separate the fatty acid methyl esters.

-

Visualize the separated lipids (e.g., using iodine vapor).

-

Scrape the silica corresponding to the ricinoleic acid spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as nmol of ricinoleic acid formed per mg of protein per minute.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the incorporation of radiolabeled acyl-CoA into triacylglycerol using a diacylglycerol acceptor.

Materials:

-

Microsomal preparation from castor bean endosperm.

-

Assay Buffer: 0.1 M potassium phosphate (pH 7.2), 5 mM MgCl2.

-

[14C]Ricinoleoyl-CoA or [14C]oleoyl-CoA.

-

Diricinolein or diolein (as the diacylglycerol acceptor).

-

Lipid extraction solvents and TLC materials as in the FAH12 assay.

-

TLC developing solvent for neutral lipids: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).

Procedure:

-

Prepare a suspension of the diacylglycerol acceptor in the assay buffer, potentially with the aid of sonication or detergents.

-

In a reaction tube, combine the microsomal preparation (50-100 µg of protein) with the assay buffer containing the diacylglycerol suspension.

-

Initiate the reaction by adding the radiolabeled acyl-CoA.

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Stop the reaction and extract the lipids as described for the FAH12 assay.

-

Spot the lipid extract onto a TLC plate and develop using the neutral lipid solvent system to separate triacylglycerols from other lipids.

-

Visualize the lipid spots.

-

Scrape the silica corresponding to the triacylglycerol spot into a scintillation vial.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as nmol of acyl-CoA incorporated into TAG per mg of protein per minute.

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the fatty acid composition of castor oil.

Materials:

-

Mature castor beans.

-

Lipid extraction solvent: Hexane or a chloroform:methanol mixture.

-

Transesterification reagent: Methanolic HCl or BF3-methanol.

-

Internal standard (e.g., heptadecanoic acid).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Grind the castor bean seeds to a fine powder.

-

Extract the total lipids from the powder using a Soxhlet extractor with hexane or by a Bligh and Dyer extraction with chloroform:methanol.

-

Evaporate the solvent to obtain the crude castor oil.

-

Take a known amount of the extracted oil and add a known amount of the internal standard.

-

Perform transesterification by heating the oil with the transesterification reagent to convert the fatty acids in the triacylglycerols to their corresponding fatty acid methyl esters (FAMEs).

-

Extract the FAMEs into an organic solvent like hexane.

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Separate the FAMEs on a suitable capillary column (e.g., a polar column like a BPX70).

-

Identify the individual FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound in the ER.

Experimental Workflow for Microsomal Enzyme Assays

Caption: Workflow for microsomal preparation and enzyme activity assays.

Logical Relationship of Key Enzymes and Products

Caption: Key enzymes and their sequential roles in this compound synthesis.

References

- 1. A simple and sensitive assay for distinguishing the expression of ricin and Ricinus communis agglutinin genes in developing castor seed (R. communis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. An oleate 12-hydroxylase from Ricinus communis L. is a fatty acyl desaturase homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An oleate 12-hydroxylase from Ricinus communis L. is a fatty acyl desaturase homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and functional expression of a type 2 acyl-CoA:diacylglycerol acyltransferase (DGAT2) in developing castor bean seeds which has high homology to the major triglyceride biosynthetic enzyme of fungi and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional analysis of alternative castor bean DGAT enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Recent Studies of the Enzymic Synthesis of Ricinoleic Acid by Developing Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies of the enzymic synthesis of ricinoleic Acid by developing castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Glyceryl Triricinoleate

This technical guide provides a comprehensive overview of the core physical and chemical properties of glyceryl triricinoleate. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of relevant pathways and workflows.

Core Physical and Chemical Properties

Glyceryl triricinoleate, also known as triricinolein, is the primary triglyceride component of castor oil, derived from the seeds of Ricinus communis.[1][2] It is formed from the esterification of glycerol with three molecules of ricinoleic acid.[3] Its unique properties, owing to the hydroxyl group on each ricinoleic acid chain, make it a valuable compound in various industrial and pharmaceutical applications.[4]

Quantitative Data Summary

The physical and chemical properties of glyceryl triricinoleate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C57H104O9 | [5] |

| Molecular Weight | 933.4 g/mol | [5] |

| IUPAC Name | 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate | [5] |

| CAS Number | 2540-54-7 | [6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Boiling Point | 879.2 ± 65.0 °C at 760 mmHg | [6] |

| Flash Point | 224.1 ± 27.8 °C | [6] |

| Refractive Index | 1.490 | [6] |

| Solubility | Insoluble in water; soluble in nonpolar solvents like chloroform and ether.[7][8] | |

| Topological Polar Surface Area | 140 Ų | [5] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 9 | [6] |

Experimental Protocols for Property Determination

The characterization of glyceryl triricinoleate involves a variety of standard and advanced analytical techniques.

Determination of Physical Properties

Appearance, Solubility, and Density:

-

Objective: To qualitatively and quantitatively assess the physical state, solubility in various solvents, and density of glyceryl triricinoleate.

-

Methodology:

-

Appearance: Visually inspect the sample for color and physical state (liquid/solid) at room temperature.[9]

-

Solubility:

-

Add a small amount of glyceryl triricinoleate to separate test tubes containing different solvents (e.g., water, ethanol, chloroform, ether).

-

Agitate the tubes and observe for the formation of a homogenous solution or distinct layers.[8] Lipids like glyceryl triricinoleate are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[9][10]

-

-

Density:

-

Accurately weigh a known volume of the sample using a pycnometer.

-

Calculate the density by dividing the mass by the volume.

-

-

Chemical Analysis and Structure Elucidation

High-performance liquid chromatography (HPLC) is a superior method for the analysis of triglycerides compared to gas and thin-layer chromatography.[11]

-

Objective: To separate, identify, and quantify the triglyceride components of an oil sample.

-

Methodology (Reversed-Phase HPLC):

-

Sample Preparation: Dissolve the oil sample in an appropriate organic solvent (e.g., chloroform).

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.[12]

-

Mobile Phase: A gradient of solvents like methylene chloride and acetonitrile can be employed for effective separation.[12]

-

Detector: An Evaporative Light Scattering Detector (ELSD) is often used for triglyceride analysis as many triglycerides lack a UV chromophore.[12][13]

-

-

Analysis: Inject the sample into the HPLC system. The triglycerides are separated based on their polarity and chain length. Identification can be achieved by comparing the retention times with known standards.

-

The following diagram illustrates a general workflow for the analysis of triglycerides using HPLC.

Caption: A typical experimental workflow for triglyceride analysis using HPLC.

Core Chemical Reactions

Glyceryl triricinoleate undergoes several key chemical reactions characteristic of triglycerides.

Hydrolysis

Hydrolysis of glyceryl triricinoleate breaks down the ester bonds, yielding glycerol and three molecules of ricinoleic acid. This reaction can be catalyzed by acids, bases (saponification), or enzymes (lipases).[14]

Hydrogenation

Hydrogenation is the process of adding hydrogen across the double bonds of the ricinoleic acid chains in the presence of a metal catalyst (e.g., nickel, palladium).[15][16] This converts the unsaturated fatty acid chains into saturated ones, resulting in the formation of glyceryl tristearate.[16]

Oxidation

The double bonds in the ricinoleic acid moieties are susceptible to oxidation. This can lead to the formation of various oxidation products and can result in rancidity upon prolonged exposure to air.[17]

The following diagram illustrates these key chemical reactions.

Caption: Key chemical reactions of glyceryl triricinoleate.

Biosynthesis Pathway

The biosynthesis of glyceryl triricinoleate primarily occurs in the developing seeds of the castor plant. It involves the sequential acylation of a glycerol backbone with ricinoleic acid. The following diagram outlines the simplified biosynthetic pathway.

Caption: Simplified biosynthesis pathway of glyceryl triricinoleate.

References

- 1. Castor Oil [doi.usp.org]

- 2. Ricinolein - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 2540-54-7 [smolecule.com]

- 4. CAS 2540-54-7: Ricinoleic acid triglyceride | CymitQuimica [cymitquimica.com]

- 5. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound, 2540-54-7 [thegoodscentscompany.com]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. scribd.com [scribd.com]

- 10. aneshaa99.home.blog [aneshaa99.home.blog]

- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. jascoinc.com [jascoinc.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. brainly.com [brainly.com]

- 16. What is the hydrogenated product of triolein? [vedantu.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Triricinolein CAS number and synonyms

An In-Depth Technical Guide to Triricinolein

Introduction

This compound, the primary triglyceride component of castor oil, is a versatile and significant biomolecule with a broad spectrum of applications across the pharmaceutical, cosmetic, and industrial sectors.[1][2] It is formed through the esterification of glycerol with three molecules of ricinoleic acid.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, biological activities, and applications relevant to researchers and drug development professionals.

Chemical Identification and Synonyms

The unambiguous identification of a chemical entity is paramount in scientific research and development. This compound is registered under the Chemical Abstracts Service (CAS) with a primary identifier. However, it is also known by several synonyms and alternative registration numbers.

| Identifier Type | Value |

| Primary CAS Number | 2540-54-7[1][2][3][4] |

| Alternative CAS Number | 15505-14-3[1] |

| IUPAC Name | 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate[1][5] |

| FDA UNII | NZ59BAU9ZN[2][6] |

| EC Number | 219-817-0[6] |

| InChI Key | ZEMPKEQAKRGZGQ-VBJOUPRGSA-N[1] |

Common Synonyms:

-

Tri-ricinolein[7]

Physicochemical Properties

The unique properties of this compound are dictated by its molecular structure, specifically the presence of a hydroxyl group and a cis double bond in each of its three ricinoleic acid chains.[1]

| Property | Value |

| Molecular Formula | C57H104O9[1][3] |

| Molecular Weight | 933.4 g/mol [1][3] |

| Appearance | Colorless oil at room temperature[1] |

| Predicted Boiling Point | 879.2 ± 65.0 °C[1] |

| Predicted Density | 0.977 ± 0.06 g/cm³[1] |

| Monoisotopic Mass | 932.768035 Da[1][5] |

| Polar Surface Area | 139.59 Ų[7] |

| Rotatable Bond Count | 53[7] |

Biological Activities and Potential Therapeutic Applications

This compound and its primary constituent, ricinoleic acid, exhibit a range of biological effects that are of significant interest in drug development.

-

Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory properties, which are largely attributed to the ricinoleic acid component.[1]

-

Gastrointestinal Effects : It is the active principle responsible for the laxative effects of castor oil, stimulating intestinal motility.[1][4][6]

-

Anticancer Potential : Studies have indicated that this compound possesses anticancer properties. It is suggested to function by targeting kinases, which are crucial enzymes in cell signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.[3][8] This makes it a promising candidate for the development of novel kinase inhibitors for cancer therapy.[3][8]

-

Drug Delivery Systems : The biocompatibility of castor oil, and by extension this compound, makes it a valuable excipient in pharmaceutical formulations. It has been explored for creating nanoparticles for targeted drug delivery, which can improve the release profiles of encapsulated drugs.[1]

Below is a logical diagram illustrating the proposed mechanism for this compound's potential anticancer activity.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Protocols and Methodologies

This section outlines methodologies relevant to the study and application of this compound.

Lipase-Catalyzed Synthesis of this compound Derivatives

The enzymatic modification of this compound is a key process for creating novel derivatives. The following protocol is based on the lipase-catalyzed acidolysis of castor oil.

Objective: To perform a 1,3-selective acidolysis of castor oil (primarily this compound) with 10-undecenoic acid.

Materials:

-

Castor oil (>80% this compound)

-

10-undecenoic acid

-

Immobilized 1,3-selective lipase from Rhizomucor miehei (RML)

-

50 mL beaker

-

Magnetic stirrer with heating

-

Centrifuge

Procedure:

-

Combine castor oil (e.g., 18.7 g, 20.0 mmol) and 10-undecenoic acid (e.g., 11.1 g, 60 mmol) in a 50 mL beaker.[9]

-

Add the immobilized lipase (RML) at a concentration of 9.5% (w/w) relative to the total reactants.[9]

-

Place the reaction mixture on a magnetic stirrer and heat to 67 °C.[9]

-

Stir the mixture at 300 rpm for 116 hours.[9]

-

Terminate the reaction by stopping the heating and stirring.[9]

-

Remove the immobilized enzyme from the product mixture by centrifugation.[9]

-

Analyze the resulting product using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight distribution.[9]

The workflow for this synthesis and analysis is depicted below.

Caption: Workflow for the lipase-catalyzed synthesis and analysis of this compound derivatives.

Evaluation of Lubricant Properties

This compound is a key component in the formulation of biodegradable lubricants.[1] The evaluation of these lubricants involves standardized testing.

Methodologies:

-

Thermal Stability : Assessed using Thermo-gravimetric analysis (TGA).[10]

-

Molecular Weight : Determined by Gel Permeation Chromatography (GPC).[10]

-

Viscosity Index (VI) and Pour Point (PP) : Measured according to ASTM procedures.[10]

-

Tribological Properties (Friction and Wear) : Evaluated using a pin-on-disc tribometer as per ASTM G99-95a standards.[10]

-

Biodegradability : Assessed using methods such as the disk diffusion method.[10]

Biosynthesis of this compound

The high concentration of ricinoleic acid in castor oil is a result of a specific biosynthetic pathway within the castor bean (Ricinus communis). Understanding this pathway is crucial for potential bioengineering efforts. A study of castor microsomes elucidated the primary pathway.[11]

The proposed pathway involves the following key steps:

-

The conversion of 2-oleoyl-phosphatidylcholine (PC) to 2-ricinoleoyl-PC by the enzyme oleoyl-12-hydroxylase.[11]

-

The release of ricinoleate from 2-ricinoleoyl-PC.[11]

-

The incorporation of ricinoleate into triacylglycerols by diacylglycerol acyltransferase, which shows a preference for ricinoleate over other fatty acids.[11]

This selective pathway ensures the high accumulation of this compound in castor seeds.[11]

Caption: Simplified biosynthetic pathway of this compound in castor bean microsomes.

Conclusion

This compound is a triglyceride of significant scientific and commercial interest. Its well-defined chemical identity, unique physicochemical properties derived from the ricinoleic acid structure, and diverse biological activities make it a focal point for research in pharmaceuticals, materials science, and biotechnology. The methodologies for its analysis, modification, and application are continually being refined, promising new avenues for innovation in drug delivery, biomedicine, and sustainable industrial products.

References

- 1. Buy this compound | 2540-54-7 [smolecule.com]

- 2. This compound, 2540-54-7 [thegoodscentscompany.com]

- 3. biosynth.com [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ricinolein - Wikipedia [en.wikipedia.org]

- 7. foodb.ca [foodb.ca]

- 8. CAS 2540-54-7: Ricinoleic acid triglyceride | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of triacylglycerols containing ricinoleate in castor microsomes using 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine as the substrate of oleoyl-12-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Triricinolein in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triricinolein, the primary triglyceride component of castor oil, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including the development of drug delivery systems, formulation of cosmetics, and in the oleochemical industry. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound is a triglyceride derived from three molecules of ricinoleic acid esterified to a glycerol backbone. Its chemical formula is C₅₇H₁₀₄O₉. The presence of a hydroxyl group on each of the ricinoleic acid chains imparts unique physical and chemical properties to this compound, including its solubility characteristics. It is the major constituent of castor oil, making up a significant percentage of its composition[1][2].

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and castor oil in several common organic solvents.

| Solvent | Qualitative Solubility of this compound | Qualitative Solubility of Castor Oil |

| Acetone | Slightly Soluble[3] | - |

| Chloroform | Slightly Soluble[3] | Miscible[4] |

| Diethyl Ether | - | Miscible[4] |

| Ethanol | - | Miscible[4] |

| Ethanol (95%) | - | Freely Soluble[4] |

| Glacial Acetic Acid | - | Miscible[4] |

| Hexane | - | - |

| Methanol | - | Miscible[4] |

| Petroleum Ether | - | Freely Soluble[4] |

Quantitative Phase Equilibrium Data

For systems involving the purification of biodiesel derived from castor oil, quantitative liquid-liquid equilibrium (LLE) data is available. These studies describe the mutual solubility of castor oil biodiesel (primarily composed of ricinoleic acid methyl esters), an alcohol (such as ethanol or methanol), and glycerol. This data is crucial for designing extraction and purification processes.

For instance, in a ternary system of castor oil biodiesel, ethanol, and glycerol, the components exhibit partial miscibility. The distribution of ethanol between the biodiesel-rich phase and the glycerol-rich phase is a key parameter. Studies have shown that ethanol distributes between both phases, influencing the overall phase behavior of the system[5][6][7][8]. The binodal curves (solubility curves) for these ternary systems are temperature-dependent, with the area of immiscibility generally decreasing as temperature increases[7].

While this data does not represent the simple solubility of pure this compound in a single solvent, it provides quantitative information on the partitioning and mutual solubility in a multi-component system highly relevant to the processing of castor oil derivatives.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for formulation development and process design. The following are detailed methodologies for key experiments to determine the solubility of compounds like this compound.

3.1. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with airtight seals

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solid ensures that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Weighing:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and below the decomposition temperature of this compound, or by using a vacuum desiccator.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dry residue and the empty vial from the mass of the vial with the solution.

-

Solubility can then be expressed in various units, such as g/100g of solvent or mg/mL of solvent.

-

3.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for determining the concentration of a solute in a solution with high accuracy and precision. This method is particularly useful for complex mixtures or when only small sample volumes are available.

Materials and Apparatus:

-

HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as triglycerides lack a strong UV chromophore).

-

Appropriate HPLC column (e.g., a C18 reversed-phase column).

-

This compound standard of known purity.

-

Organic solvent of interest (HPLC grade).

-

Mobile phase compatible with the column and sample.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble) at a known concentration.

-

From the stock solution, prepare a series of calibration standards of different known concentrations by serial dilution.

-

-

Calibration Curve:

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Record the peak area or peak height from the detector for each concentration.

-

Plot a calibration curve of peak area/height versus concentration. The curve should be linear in the desired concentration range.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound in the solvent of interest at a specific temperature as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously (Section 3.1, step 2).

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system using the same method as for the standards.

-

Record the peak area or peak height for the this compound peak.

-

-

Calculation of Solubility:

-

Using the peak area/height of the sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for pure this compound in a wide range of organic solvents is limited in publicly available literature, qualitative information and phase equilibrium data for related systems provide valuable guidance for its use in various applications. The experimental protocols detailed in this guide offer robust methods for researchers to determine the solubility of this compound in specific solvents of interest, enabling precise formulation and process optimization. Further research to establish a comprehensive database of this compound solubility would be highly beneficial to the scientific community.

References

Triricinolein: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Triricinolein, the triglyceride of ricinoleic acid, stands as the principal constituent of castor oil, derived from the seeds of Ricinus communis. Comprising approximately 80-90% of the oil's composition, this unique molecule imparts the distinctive physicochemical properties and therapeutic potential associated with castor oil. This technical guide provides an in-depth exploration of this compound, encompassing its chemical structure, physical properties, analytical methodologies, and its emerging role in pharmaceutical sciences. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Physicochemical Properties and Composition

This compound's structure, featuring three ricinoleic acid moieties esterified to a glycerol backbone, is central to its unique characteristics. Ricinoleic acid is an 18-carbon monounsaturated fatty acid with a hydroxyl group at the 12th carbon, a feature that contributes to the high viscosity and polarity of castor oil.

Table 1: Physicochemical Properties of this compound and Castor Oil

| Property | This compound | Castor Oil | Reference |

| Molecular Formula | C₅₇H₁₀₄O₉ | Mixture | [1] |

| Molecular Weight ( g/mol ) | 933.4 | Variable | [1] |

| Density (g/cm³) | ~0.961 | 0.957 - 0.964 | [2] |

| Boiling Point (°C) | > 300 | 313 | [2] |

| Iodine Value (g I₂/100g) | Not specified | 82 - 90 | [3] |

| Saponification Value (mg KOH/g) | Not specified | 176 - 187 | [3] |

| Acid Value (mg KOH/g) | Not specified | < 2.0 | [4] |

Table 2: Triglyceride Composition of Castor Oil

| Triglyceride | Abbreviation | Percentage (%) | Reference |

| This compound | RRR | ~81 | [5] |

| Diricinoleoyl-oleoyl-glycerol | RRO | Not specified | [6] |

| Diricinoleoyl-linoleoyl-glycerol | RRL | Not specified | [6] |

| Diricinoleoyl-stearoyl-glycerol | RRS | Not specified | [6] |

| Diricinoleoyl-palmitoyl-glycerol | RRP | Not specified | [6] |

Table 3: Fatty Acid Composition of Castor Oil from Various Regions [2]

| Fatty Acid | India (%) | China (%) | Brazil (%) | Ethiopia (%) | Pakistan (%) | Saudi Arabia (%) | Nigeria (%) | Tanzania (%) |

| Ricinoleic Acid (C18:1-OH) | 87.3 | 90.85 | 88.2 | 91.06 | 94.59 | 75.77 | 86.96 | 87.8 |

| Oleic Acid (C18:1) | 4.69 | 2.82 | 3.8 | 2.93 | 2.05 | 7.40 | 5.10 | 4.1 |

| Linoleic Acid (C18:2) | 4.92 | 3.74 | 4.9 | 3.48 | 1.84 | 8.94 | nd | 4.3 |

Experimental Protocols

Accurate characterization and quantification of this compound in castor oil are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Quantification of this compound in Castor Oil by HPLC

This protocol is adapted from methodologies for the analysis of triglycerides in vegetable oils.[7][8]

Objective: To quantify the this compound content in a castor oil sample.

Materials:

-

Castor oil sample

-

This compound standard (if available)

-

HPLC grade n-hexane

-

HPLC grade acetone

-

HPLC system with a C18 reverse-phase column and a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the castor oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in n-hexane and make up to the mark. This is the stock solution.

-

Prepare a series of dilutions from the stock solution for calibration.

-

-

Standard Preparation (if available):

-

Prepare a stock solution of this compound standard in n-hexane.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of n-hexane and acetone. The exact gradient will need to be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: CAD or ELSD, with parameters optimized for the analytes.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard (or by its predominance in the castor oil chromatogram).

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Fatty Acid Composition Analysis of Castor Oil by GC-MS

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) from castor oil.[5][9]

Objective: To determine the fatty acid profile of a castor oil sample.

Materials:

-

Castor oil sample

-

Anhydrous methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

n-hexane

-

Sulfuric acid or Boron trifluoride-methanol solution (BF₃-methanol)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column.

Procedure:

-

Transesterification (Preparation of FAMEs):

-

Dissolve a small amount of the castor oil sample (e.g., 50 mg) in 1 mL of n-hexane.

-

Add 0.2 mL of 2 M methanolic KOH or NaOH.

-

Vortex the mixture for 2 minutes and allow it to stand for 10 minutes for phase separation.

-

Alternatively, for acid-catalyzed methylation, reflux the oil sample with a solution of sulfuric acid in methanol or with BF₃-methanol.

-

-

Extraction of FAMEs:

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Wash the hexane layer with a saturated sodium chloride solution to remove any residual catalyst.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, DB-WAX).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate. The exact program will depend on the column and the expected fatty acids.

-

MS Detector: Operate in scan mode over a suitable mass range (e.g., m/z 50-550).

-

-

Analysis:

-

Inject the prepared FAMEs sample into the GC-MS system.

-

Identify the individual FAMEs by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.

-

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related triglycerides and ricinoleic acid provides insights into its potential biological activities. Notably, ricinoleic acid, the primary component of this compound, has been shown to possess anti-inflammatory and analgesic properties. Furthermore, other triglycerides, such as trilinolein, have been demonstrated to inhibit apoptosis and modulate key signaling pathways involved in cell survival and proliferation.[10]

The following diagram illustrates a hypothesized signaling pathway that could be influenced by this compound or its metabolites, based on evidence from related compounds that inhibit the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.[11][12] It is important to note that this is a putative pathway and requires further experimental validation for this compound specifically.

Caption: Hypothesized inhibition of PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways by this compound.

Experimental and Industrial Workflows

The journey from castor beans to purified this compound involves several key steps, from extraction and purification to its potential application in drug delivery systems.

Workflow for Extraction and Purification of this compound from Castor Beans

This workflow outlines the general procedure for obtaining purified this compound.[13][14]

Caption: Workflow for the extraction and purification of this compound.

Logical Workflow for this compound in Drug Delivery Research

The unique properties of this compound make it an attractive candidate for various applications in drug delivery.

References

- 1. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. nuft.edu.ua [nuft.edu.ua]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. isasunflower.org [isasunflower.org]

- 9. Data set of production of castor oil and characterization of cotton and castor mixed seed oil additives with diesel fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trilinolein, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KR101625952B1 - Method for purifying castor oil - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triricinolein, the primary triglyceride component of castor oil, is a subject of significant interest in pharmaceutical and biomedical research. While this compound itself is largely inert, its biological activities are predominantly mediated through its hydrolysis product, ricinoleic acid. This technical guide provides a comprehensive overview of the current primary research on the biological effects attributed to this compound, with a focus on its anti-inflammatory, analgesic, and laxative properties. Detailed experimental protocols, quantitative data, and signaling pathways are presented to facilitate further research and drug development.

Introduction

This compound is a triglyceride formed from the esterification of glycerol with three molecules of ricinoleic acid.[1][2] It is the principal constituent of castor oil, making up approximately 90% of its composition.[3] Historically, castor oil has been used for various medicinal purposes, including as a laxative and for its anti-inflammatory properties.[4][5][6] Modern research has elucidated that the pharmacological effects of castor oil are not due to this compound itself, but rather to ricinoleic acid, which is released upon the hydrolysis of this compound by intestinal lipases.[5][6][7] This guide will delve into the biological activities of this compound's active metabolite, ricinoleic acid, presenting key experimental findings and methodologies.

Biological Activities

The primary biological activities associated with the administration of this compound are anti-inflammatory, analgesic, and laxative effects. These are all attributed to its active metabolite, ricinoleic acid.

Anti-inflammatory and Analgesic Activity

Topical application of ricinoleic acid has been observed to exert both pro- and anti-inflammatory effects, depending on the duration of application.[8][9][10][11] It has shown similarities to capsaicin in its mechanism, suggesting an interaction with sensory neuropeptides.[8][9]

Quantitative Data on Anti-inflammatory Effects:

| Compound | Model | Dose | Effect | Reference |

| Ricinoleic Acid | Carrageenan-induced paw edema (mouse) | 0.9 mg/mouse (8-day repeated topical) | Marked inhibition of edema | [8][9] |

| Ricinoleic Acid | Histamine-induced eyelid edema (guinea-pig) | Not specified (repeated application) | Inhibition of edema | [8][9] |

| Ricinoleic Acid | Freund's adjuvant-induced subchronic edema (mouse) | Not specified (1-3 weeks) | Reduction of established edema | [8][9] |

| Ricinoleic Acid | Carrageenan-induced eyelid edema (guinea-pig) | 0.9 mg/guinea-pig (8-day repeated topical) | Inhibition of edema | [10][11] |

| Ricinoleic Acid | Carrageenan-induced eyelid edema (guinea-pig) | 0.3-3 mg/guinea-pig (acute) | Potentiation of edema | [10][11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Swiss mice weighing 25-30g are used.

-

Induction of Inflammation: A 1% solution of carrageenan in saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the mice.

-

Test Compound Administration: Ricinoleic acid (e.g., 0.9 mg/mouse) is applied topically to the paw. For acute studies, this is done shortly before or after carrageenan injection. For chronic studies, repeated applications (e.g., daily for 8 days) are performed prior to induction of inflammation on the final day.

-

Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or calipers.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control (vehicle-treated) group.

Laxative Effect

The most well-known effect of orally ingested castor oil (this compound) is its potent laxative action. This is mediated by ricinoleic acid, which activates prostaglandin EP3 receptors on smooth muscle cells in the intestine and uterus.[5][6][12][13]

Signaling Pathway for Laxative Effect:

Caption: Hydrolysis of this compound and subsequent activation of EP3 receptors by ricinoleic acid leading to laxation.

Experimental Workflow: Measurement of Intestinal Transit

This workflow is used to quantify the laxative effect of a substance in animal models.

Caption: Experimental workflow for measuring the effect of a compound on intestinal transit in mice.

Drug Delivery Applications

The unique properties of this compound, derived from castor oil, have led to its exploration in drug delivery systems. Its biocompatibility and ability to form nanoparticles make it a candidate for targeted drug delivery and modifying the release profiles of encapsulated drugs.[1] Hydrogenated castor oil has been used to prepare solid lipid nanoparticles for the sustained release of drugs.[14]

Conclusion

The biological activities of this compound are primarily mediated by its active metabolite, ricinoleic acid. The anti-inflammatory, analgesic, and laxative effects of ricinoleic acid are well-documented in preclinical models. The activation of prostaglandin EP3 receptors by ricinoleic acid is a key mechanism for its laxative effect. Further research is warranted to explore the full therapeutic potential of this compound-based formulations and drug delivery systems. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to build upon in their investigation of this versatile natural product.

References

- 1. Buy this compound | 2540-54-7 [smolecule.com]

- 2. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 10. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Hydrogenated castor oil nanoparticles as carriers for the subcutaneous administration of tilmicosin: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Triglyceride Landscape of Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Castor oil, derived from the seeds of Ricinus communis, presents a unique triglyceride composition that sets it apart from other vegetable oils. Its distinct chemical makeup, dominated by the hydroxylated fatty acid, ricinoleic acid, is the foundation for its diverse applications, from industrial lubrication to pharmaceutical excipients and potential therapeutic agents. This technical guide provides an in-depth exploration of the triglyceride composition of castor oil, detailing its quantitative analysis, the experimental protocols for its characterization, and an overview of the biological implications of its primary constituent.

Triglyceride and Fatty Acid Composition: A Quantitative Overview

The defining characteristic of castor oil is its high concentration of ricinoleic acid, which typically accounts for 85-95% of its total fatty acid content. This unique fatty acid is incorporated into the glycerol backbone, forming a variety of triglycerides. The predominant triglyceride is triricinolein, where all three hydroxyl groups of glycerol are esterified with ricinoleic acid. The presence of other fatty acids, including oleic, linoleic, stearic, and palmitic acids, leads to the formation of mixed-acid triglycerides.

The precise composition of castor oil can exhibit variations influenced by factors such as the geographical origin of the castor beans, cultivation conditions, and extraction methods. The following tables summarize the typical fatty acid and triglyceride composition of castor oil based on reported data.

Table 1: Fatty Acid Composition of Castor Oil

| Fatty Acid | Chemical Formula | Percentage Range (%) |

| Ricinoleic Acid | C18:1-OH | 85.0 - 95.0 |

| Linoleic Acid | C18:2 | 1.0 - 7.0 |

| Oleic Acid | C18:1 | 2.0 - 6.0 |

| Stearic Acid | C18:0 | 0.5 - 2.5 |

| Palmitic Acid | C16:0 | 0.5 - 2.0 |

| α-Linolenic Acid | C18:3 | 0.1 - 1.0 |

| Dihydroxystearic Acid | C18:0(OH)2 | 0.2 - 0.5 |

Table 2: Triglyceride Composition of Castor Oil

| Triglyceride Species | Abbreviation | Percentage Range (%) |

| This compound | RRR | 68.0 - 85.0 |

| Diricinoleoyl-oleoyl-glycerol | RRO | 5.0 - 10.0 |

| Diricinoleoyl-linoleoyl-glycerol | RRL | 2.0 - 7.0 |

| Diricinoleoyl-stearoyl-glycerol | RRS | 1.0 - 3.0 |

| Diricinoleoyl-palmitoyl-glycerol | RRP | 0.5 - 2.0 |

| Monoricinolein species | < 1.0 |

(R = Ricinoleoyl, O = Oleoyl, L = Linoleoyl, S = Stearoyl, P = Palmitoyl)

Experimental Protocols for Compositional Analysis

The accurate determination of the triglyceride and fatty acid composition of castor oil is crucial for quality control, research, and development. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.

Fatty Acid Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid profile, the triglycerides in castor oil are first converted into their corresponding fatty acid methyl esters (FAMEs) through a process of transesterification. This derivatization step makes the fatty acids volatile and suitable for GC analysis.

Methodology:

-

Transesterification (FAMEs Preparation):

-

A small amount of castor oil (e.g., 100 mg) is dissolved in a suitable solvent like hexane or toluene.

-

A solution of sodium methoxide or potassium hydroxide in methanol is added as a catalyst.

-

The mixture is heated under reflux for a specified period (e.g., 10-30 minutes) to facilitate the transesterification reaction.

-